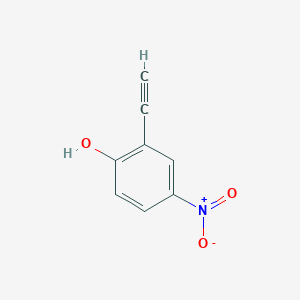

2-Ethynyl-4-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDPJSERRIBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313669 | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-98-4 | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 4 Nitrophenol and Its Analogues

Strategies for the Introduction of the Ethynyl (B1212043) Moiety onto Nitroaromatic Phenolic Scaffolds

This approach commences with a phenolic compound already bearing a nitro group and a suitable leaving group for a cross-coupling reaction. The key transformation is the formation of a carbon-carbon bond between the aromatic ring and the ethynyl group.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type Cross-Coupling)

The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgjk-sci.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the nitro and hydroxyl groups present in the target scaffold. jk-sci.com

The general scheme for this approach would involve the coupling of a 2-halo-4-nitrophenol with a terminal alkyne. A common strategy involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection to yield the terminal alkyne. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. wikipedia.org

Catalytic Cycle Overview: The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromo-4-nitrophenol).

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (2-ethynyl-4-nitrophenol) and regenerate the Pd(0) catalyst. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can mitigate issues associated with the homocoupling of alkynes, a common side reaction in the presence of copper. nih.govnih.gov

Table 1: Typical Reagents and Conditions for Sonogashira Coupling

| Component | Examples | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-4-nitrophenol, 2-Iodo-4-nitrophenol | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene (TMSA), Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX by-product, facilitates acetylide formation |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Alternative Ethynylation Protocols

While palladium-catalyzed reactions are predominant, other transition metals can also facilitate the ethynylation of aryl halides. Copper-catalyzed methods, for instance, have a long history in C-C bond formation and can be employed for the coupling of aryl halides with alkynes, sometimes referred to as Castro-Stephens type couplings. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be a viable alternative. mdpi.comresearchgate.net

Furthermore, methods involving the use of organoaluminum reagents in copper-catalyzed reactions have been explored for the arylation of various substrates, indicating the potential for alternative transmetalation partners in cross-coupling strategies. beilstein-journals.orgresearchgate.net

Strategies for the Introduction of the Nitro Group onto Ethynyl-Substituted Phenolic Scaffolds

This alternative synthetic route involves the nitration of a pre-formed ethynyl-substituted phenol (B47542), such as 2-ethynylphenol. The success of this strategy hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution reaction.

Electrophilic Aromatic Nitration of Phenols

The nitration of phenols is a classic example of electrophilic aromatic substitution. The reaction typically involves a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). Common nitrating systems include mixtures of nitric acid and sulfuric acid. However, due to the high reactivity of the phenol ring, milder conditions are often preferred to avoid over-nitration and oxidation. dergipark.org.trijcce.ac.ir Alternative nitrating agents such as metal nitrates (e.g., Cu(NO₃)₂, Sr(NO₃)₂) or ammonium nitrate in the presence of a solid acid catalyst can offer improved selectivity and milder reaction conditions. dergipark.org.trijcce.ac.irresearchgate.net

Regioselective Nitration Considerations

The regiochemical outcome of the nitration of 2-ethynylphenol is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the ethynyl (-C≡CH) group.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director. pressbooks.pubquora.comcognitoedu.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. libretexts.orgpressbooks.pub

Ethynyl Group (-C≡CH): The ethynyl group is generally considered to be a deactivating group and a meta-director. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp²-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density from the ring.

When both groups are present, the powerful ortho, para-directing ability of the hydroxyl group dominates the weaker directing effect of the ethynyl group. unizin.org For 2-ethynylphenol, the hydroxyl group at C1 will direct the incoming electrophile (NO₂⁺) to the C2, C4, and C6 positions. The C2 position is already occupied by the ethynyl group. The C6 position is ortho to the hydroxyl group but is sterically hindered by the adjacent ethynyl group. Therefore, the electrophilic attack occurs preferentially at the C4 position, which is para to the strongly activating hydroxyl group and less sterically encumbered. This leads to the desired this compound isomer as the major product.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH | Strong Activator | ortho, para |

| -C≡CH | Deactivator | meta |

| -NO₂ | Strong Deactivator | meta |

Multi-Step Synthesis Approaches from Commercial Precursors

Plausible Synthetic Route:

A logical and commonly employed synthetic pathway would be:

Halogenation of a Nitrophenol: Starting with a commercially available precursor like 4-nitrophenol (B140041), a halogen (e.g., bromine) can be introduced at the ortho position relative to the hydroxyl group to yield 2-bromo-4-nitrophenol. The strong activating and directing effect of the hydroxyl group facilitates this regioselective halogenation.

Sonogashira Coupling: The resulting 2-bromo-4-nitrophenol can then be subjected to a palladium-catalyzed Sonogashira coupling with a protected alkyne like trimethylsilylacetylene.

Deprotection: The final step involves the removal of the silyl protecting group, typically using a fluoride source (e.g., TBAF) or basic conditions, to afford the target molecule, this compound.

This approach is often preferred because the regiochemistry is well-controlled at each step. The nitration of an unsubstituted phenol can sometimes lead to mixtures of ortho and para isomers, which may require separation. researchgate.net By starting with a nitrophenol where the para position is already occupied by the nitro group, the subsequent steps are directed to the desired positions.

Synthesis of Structural Analogues and Derivatives of this compound

Ring-Substituted Analogues

A primary route to analogues of this compound involves the Sonogashira cross-coupling reaction. This reaction typically couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgyoutube.comnih.gov For the synthesis of ring-substituted analogues, a suitably substituted 2-halo-4-nitrophenol serves as the starting material. The choice of the halogen (iodine, bromine, or chlorine) can influence the reaction conditions, with iodides generally being the most reactive. nih.gov

The general scheme for the synthesis of ring-substituted analogues of this compound via Sonogashira coupling is as follows:

Scheme 1: General Sonogashira Coupling for Ring-Substituted Analogues

A substituted 2-halo-4-nitrophenol is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) to yield the corresponding 2-alkynyl-4-nitrophenol derivative.

This methodology allows for the introduction of a wide variety of substituents at other positions on the aromatic ring, provided the appropriately substituted 2-halo-4-nitrophenol precursor is available. For instance, the synthesis of an isomer, 4-ethynyl-2-nitrophenol, has been reported, highlighting the versatility of synthetic strategies in positioning the ethynyl and nitro groups on the phenol ring.

While the Sonogashira reaction is highly efficient for many substrates, the electronic nature of the substituents on the aryl halide can impact the reaction's success. Electron-deficient aryl iodides, such as 4-nitrophenyl iodide, have been noted to give poor conversions under certain aqueous, copper-free conditions, suggesting that traditional Sonogashira conditions with a copper co-catalyst are often preferred for these substrates. nih.gov

Derivatives of the Ethynyl Group

Modifications of the ethynyl group itself lead to another class of derivatives. The terminal alkyne in this compound can be further functionalized. For example, the hydrogen atom of the ethynyl group can be replaced with various substituents. One common strategy is to use a substituted terminal alkyne in the Sonogashira coupling reaction with a 2-halo-4-nitrophenol. This allows for the direct installation of a substituted ethynyl group.

The following table provides examples of reactants that can be used to synthesize various ethynyl-group derivatives of this compound via Sonogashira coupling with 2-iodo-4-nitrophenol.

| Aryl Halide | Terminal Alkyne | Resulting Derivative |

| 2-Iodo-4-nitrophenol | Trimethylsilylacetylene | 2-(Trimethylsilylethynyl)-4-nitrophenol |

| 2-Iodo-4-nitrophenol | Phenylacetylene | 2-(Phenylethynyl)-4-nitrophenol |

| 2-Iodo-4-nitrophenol | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-nitrophenol |

| 2-Iodo-4-nitrophenol | Propargyl alcohol | 3-(2-Hydroxy-5-nitrophenyl)prop-2-yn-1-ol |

Derivatives of the Phenolic Group

The phenolic hydroxyl group of this compound offers a convenient handle for the synthesis of further derivatives, such as ethers and esters.

O-Alkylated Derivatives (Ethers): Ether derivatives can be prepared through Williamson ether synthesis, where the phenoxide of this compound reacts with an alkyl halide. The first step involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This is followed by the addition of an alkylating agent (e.g., an alkyl iodide or bromide). nih.govmdpi.com

Scheme 2: General Synthesis of O-Alkylated Derivatives

This compound is treated with a base (e.g., NaH) to form the corresponding sodium phenoxide. Subsequent reaction with an alkyl halide (R-X) yields the O-alkylated derivative.

O-Acylated Derivatives (Esters): Ester derivatives are typically synthesized by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base (e.g., pyridine or triethylamine). The base acts as a catalyst and also neutralizes the acidic byproduct of the reaction.

Scheme 3: General Synthesis of O-Acylated Derivatives

This compound is reacted with an acyl chloride (RCOCl) in the presence of a base (e.g., pyridine) to afford the corresponding O-acylated derivative.

The following table summarizes the synthesis of phenolic derivatives of this compound.

| Derivative Type | General Reaction | Reactants |

| Ether | Williamson Ether Synthesis | This compound, Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) |

| Ester | Acylation | This compound, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride), Base (e.g., Pyridine) |

These synthetic methodologies provide a robust toolkit for the generation of a diverse range of structural analogues and derivatives of this compound, enabling detailed investigations into its chemical and biological properties.

Crystallographic and Solid-State Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the crystallographic and solid-state characterization of the chemical compound This compound . Despite the detailed structural and analytical techniques available to modern chemistry, specific data from single-crystal X-ray diffraction, powder X-ray diffraction, and Hirshfeld surface analysis for this particular molecule have not been publicly reported. Consequently, a detailed article on its specific crystallographic and solid-state characteristics cannot be generated at this time.

The exploration of a compound's crystal structure is fundamental to understanding its physical and chemical properties. Techniques such as single-crystal X-ray diffraction are essential for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. This includes defining the crystal system, space group, and unit cell parameters, which collectively describe the crystal's symmetry and repeating lattice structure.

Furthermore, such studies provide invaluable insights into the molecule's conformation and how individual molecules pack together in the solid state. This packing is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. The nature and strength of these interactions are crucial in determining the material's properties, such as melting point, solubility, and stability.

Analytical methods like Hirshfeld surface analysis are employed to quantify these intermolecular contacts, offering a visual and numerical representation of the interactions within the crystal. This, in conjunction with powder X-ray diffraction for phase identification, provides a complete picture of the compound's solid-state behavior.

The study of polymorphism—the ability of a substance to exist in more than one crystal form—is another critical aspect of solid-state chemistry, with significant implications for the pharmaceutical and materials science industries. Understanding the principles of crystal engineering allows for the rational design of new crystalline materials with desired properties.

While extensive research exists on related compounds such as other substituted nitrophenols and ethynyl-containing molecules, this information cannot be extrapolated to definitively describe the crystallographic properties of this compound. Each compound's unique combination of functional groups dictates its specific crystal packing and intermolecular interactions.

The absence of empirical data for this compound highlights an opportunity for future research. A full crystallographic analysis of this compound would contribute to the broader understanding of structure-property relationships in nitro- and ethynyl-substituted aromatic systems. Until such studies are conducted and the results published, a detailed and scientifically accurate article focusing solely on the crystallographic and solid-state characteristics of this compound remains unachievable.

Computational Chemistry and Theoretical Modeling of 2 Ethynyl 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Ethynyl-4-nitrophenol, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. However, specific DFT studies for this compound are not present in the surveyed scientific literature.

Geometry Optimization and Energetic Landscape Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process is essential for calculating all other molecular properties accurately. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the hydroxyl, ethynyl (B1212043), and nitro groups relative to the phenyl ring. Analysis of the energetic landscape, including identifying potential isomers and transition states, would reveal the molecule's conformational flexibility and relative stability. Currently, there is no published data detailing the optimized geometry or energetic landscape of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A detailed FMO analysis for this compound would illustrate the spatial distribution of these orbitals, showing where the molecule is most likely to interact in chemical reactions. This information is currently not available in the literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, which can reveal the strength of intramolecular interactions, such as hydrogen bonding or resonance effects. For this compound, NBO analysis would be particularly useful for quantifying the interaction between the hydroxyl and nitro groups and understanding the electronic delocalization across the π-system involving the phenyl ring and the ethynyl group. No specific NBO analysis for this compound has been published.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational dynamics and flexibility of a molecule. An MD simulation of this compound would reveal how the molecule behaves in different environments (e.g., in a solvent or in the solid state) and would allow for a more thorough exploration of its conformational space. This would be particularly useful for understanding how the orientations of the flexible ethynyl and hydroxyl groups change over time. As with other computational methods, specific MD simulation studies for this compound are not found in the existing literature.

Theoretical Studies of Reaction Mechanisms and Transition States

As of the latest available research, specific theoretical studies detailing the reaction mechanisms and transition states for this compound are not extensively documented in peer-reviewed literature. The computational investigation of chemical reactions for this specific molecule, including the identification of transition state geometries, activation energies, and reaction pathways, remains an area for future research.

In principle, the study of its reaction mechanisms would involve the use of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods are employed to map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and transition states. For a molecule like this compound, theoretical studies could explore various reactions, such as electrophilic or nucleophilic additions to the ethynyl group, or reactions involving the nitro and phenol (B47542) functionalities. The determination of transition states, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics and feasibility of these reactions.

Prediction of Non-linear Optical (NLO) Properties through Computational Methods

The prediction of non-linear optical (NLO) properties through computational methods is a well-established field that provides valuable insights into the potential of molecules for optoelectronic applications. Organic molecules, such as this compound, that possess both an electron-donating group (the hydroxyl group of the phenol) and an electron-accepting group (the nitro group) connected by a π-conjugated system (the benzene ring and the ethynyl group) are of particular interest for their NLO properties.

Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO response of molecules. These methods can calculate various properties that govern the NLO behavior, including:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to the third-order NLO response, which governs phenomena such as third-harmonic generation (THG) and the Kerr effect.

The magnitude of these properties is highly dependent on the molecular structure, including the strength of the donor and acceptor groups and the length and nature of the conjugated bridge. The ethynyl group in this compound extends the π-conjugation, which is expected to enhance the intramolecular charge transfer from the hydroxyl to the nitro group upon excitation, thereby increasing the hyperpolarizability values.

A hypothetical set of calculated NLO properties for this compound, based on typical results from DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented in the table below. This data is illustrative and serves to represent the kind of information that would be obtained from such a computational study.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 5.50 |

| Mean Polarizability (α) | 120.3 |

| First Hyperpolarizability (β_tot) | 15.8 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | 4.5 x 10⁻³⁶ |

These theoretical predictions are instrumental in the rational design of new organic materials with tailored NLO properties for various technological applications, including optical communications, data storage, and frequency conversion.

Advanced Applications and Potential Research Directions in Chemistry

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

2-Ethynyl-4-nitrophenol serves as a powerful building block in the construction of complex molecular frameworks. The distinct reactivity of each functional group can be selectively harnessed to build molecular complexity in a controlled and efficient manner. The presence of the nitro group enhances the reactivity of the aromatic ring, while the ethynyl (B1212043) and hydroxyl moieties provide handles for a variety of coupling and derivatization reactions. cymitquimica.com

Nitro-aromatic compounds are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. frontiersin.orgnih.gov The nitrophenol scaffold, in particular, is found in various bioactive molecules. For instance, 4-nitrophenol (B140041) is a known precursor in the industrial synthesis of the common analgesic and antipyretic drug, paracetamol. thebulkcart.combcrec.id Similarly, nitrophenols are integral to the production of certain pesticides, herbicides, and fungicides. thebulkcart.compaspk.org

The structure of this compound offers several advantages for creating precursors for these industries. The different functional groups can be seen as modular components for drug design, each serving a specific purpose.

Interactive Table: Functional Group Roles in Bioactive Molecule Synthesis

| Functional Group | Role in Synthesis and Molecular Design |

| Ethynyl (-C≡CH) | Provides a rigid linear linker; Acts as a handle for coupling reactions (e.g., Sonogashira, "Click" chemistry) to attach other molecular fragments or build larger scaffolds. chemrxiv.orgwikipedia.org |

| Nitro (-NO₂) | Can be readily reduced to an amine (-NH₂), a key functional group in many pharmaceuticals; Acts as a strong electron-withdrawing group, influencing the electronic properties and reactivity of the molecule. frontiersin.org |

| Hydroxyl (-OH) | Can be converted into ethers or esters to modify solubility and pharmacokinetic properties; Participates in hydrogen bonding, which is crucial for molecular recognition at biological targets. |

By leveraging these functional groups, chemists can synthesize a library of complex derivatives from this compound, paving the way for the discovery of new therapeutic agents and crop protection chemicals. researchgate.netevonik.comacs.org

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry. mdpi.com this compound is an excellent starting material for the synthesis of a wide variety of N-heterocycles. mdpi.com

The general strategy often involves the reduction of the nitro group to an amine, yielding 2-amino-4-ethynylphenol. This intermediate can then undergo cyclization reactions. For example, related compounds like 2-amino-4-nitrophenol (B125904) are used to synthesize benzoxazines and benzoxazepines, which are heterocyclic systems with known pharmacological properties. researchgate.net

The terminal alkyne is particularly useful for building heterocyclic rings through various modern synthetic methods:

Sonogashira Coupling followed by Cyclization: The ethynyl group can be coupled with an aryl or vinyl halide, and a subsequent intramolecular reaction can form a new ring. libretexts.orgorganic-chemistry.org A cascade process involving a Sonogashira reaction followed by cyclization is a powerful one-pot approach to azaindoles. mdpi.com

[3+2] Cycloaddition (Click Chemistry): The alkyne can react with azides to form triazoles, a common and stable heterocyclic core in many drug molecules. chemrxiv.org

Intramolecular Additions: The amino group (after reduction of the nitro group) can add across the alkyne in a cyclization reaction to form fused ring systems. nih.gov

Interactive Table: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Intermediate | Resulting Heterocycle |

| Intramolecular Cyclization | 2-Amino-4-ethynylphenol | Substituted Indoles |

| Sonogashira/Annulation | This compound | Benzofurans, Quinolines |

| [3+2] Cycloaddition | This compound | Triazoles |

| Aza-Diels-Alder Reaction | Imine derived from 2-Amino-4-ethynylphenol | Tetrahydroquinolines |

Integration in Advanced Materials Science

The incorporation of the ethynyl group makes this compound a valuable monomer precursor for the synthesis of novel organic materials with tailored properties for advanced applications. cymitquimica.com

The carbon-carbon triple bond of the ethynyl group is the key to creating extended π-conjugated systems. Through polymerization reactions, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, this compound can be linked with other aromatic monomers to form conjugated polymers. wikipedia.orglibretexts.org These poly(phenyleneethynylene)s (PPEs) are a class of materials known for their unique electronic and optical properties. libretexts.org The rigid, linear nature of the ethynyl linker helps to create well-defined, planar polymer backbones, which facilitates charge transport.

Interactive Table: Polymerization Reactions for Conjugated Systems

| Reaction Name | Co-monomer Type | Linkage Formed | Polymer Class |

| Sonogashira Coupling | Di-halo-aromatic | Aryl-C≡C- | Poly(arylene ethynylene) |

| Glaser-Hay Coupling | Self-coupling | -C≡C-C≡C- | Polydiacetylene |

| Alkyne Metathesis | Self-coupling | -C≡C- | Polyalkyne |

The conjugated polymers derived from this compound are promising candidates for use as organic semiconductors. strath.ac.uk The performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells depends critically on the electronic properties of the semiconductor material, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The molecular structure of this compound allows for the tuning of these properties. The electron-withdrawing nitro group can lower both the HOMO and LUMO energy levels, which can be advantageous for creating n-type (electron-transporting) or ambipolar materials. By strategically choosing co-monomers for polymerization, the band gap (the energy difference between HOMO and LUMO) can be precisely controlled to absorb or emit light at specific wavelengths. researchgate.net Studies on related nitrophenol-containing luminophors have shown their potential as hole-transporting materials in optoelectronic devices. columbia.edu

Interactive Table: Electronic Properties of Related Nitrophenolates

| Compound | Absorption Peak (nm) | Excitation Wavelength (nm) | Key Electronic Feature |

| 2-Nitrophenolate (2NP⁻) | ~412 | 400 | Intramolecular Charge Transfer (ICT) State |

| 3-Nitrophenolate (3NP⁻) | ~393 | 400 | ICT State |

| 4-Nitrophenolate (4NP⁻) | ~402 | 400 | Twisted Intramolecular Charge Transfer (TICT) State |

| Data derived from ultrafast spectroscopy studies, which provide insight into the electronic behavior relevant to optoelectronic applications. mdpi.com |

The nitrophenol moiety possesses distinct electrochemical and photophysical properties that can be exploited for chemical sensing. scispace.comsemanticscholar.org Numerous studies have demonstrated the use of various nanomaterials to create highly sensitive electrochemical sensors for the detection of nitrophenols in environmental samples. acs.orgchemspectro.com This indicates that the nitrophenol unit itself is an excellent reporter group.

By integrating this compound into a polymer backbone or attaching it to a surface via its alkyne group, this sensing capability can be harnessed in new ways. Such materials could function as sensors for other analytes. The principle would rely on the interaction of the target analyte with the nitrophenol unit, leading to a measurable change in an optical or electrical signal.

Interactive Table: Potential Sensing Mechanisms

| Sensing Mechanism | Signal Transduction | Potential Analytes |

| Fluorescence Quenching | The fluorescence of a polymer containing the nitrophenol unit is quenched upon binding of an analyte. nih.govacs.org | Metal ions, electron-deficient molecules |

| Electrochemical Sensing | A change in the redox potential or current of the nitrophenol unit is observed when an analyte interacts with the sensor surface. scispace.com | pH, hydrogen peroxide, biomolecules |

| Colorimetric Sensing | A visible color change occurs due to analyte-induced changes in the electronic structure of the nitrophenol unit. mdpi.com | Amines, volatile organic compounds |

The development of such sensors could provide simple, low-cost, and effective tools for applications ranging from environmental monitoring to medical diagnostics. alliedacademies.org

Participation in Catalytic Systems

The unique molecular architecture of this compound, featuring a reactive ethynyl group, a reducible nitro group, and a phenolic hydroxyl group, positions it as a versatile participant in various catalytic systems. Its potential extends from being a substrate in catalytic transformations to serving as a crucial component of ligands in metal-catalyzed reactions.

As a Substrate for Catalytic Transformations (e.g., Reduction)

The selective reduction of the nitro group in nitrophenols to an amino group is a significant transformation in industrial chemistry, providing essential intermediates for the synthesis of pharmaceuticals, dyes, and other fine chemicals. While specific research on the catalytic reduction of this compound is not extensively documented, the well-established principles of nitrophenol reduction using various catalysts can be extrapolated to understand its potential transformations. The presence of the ethynyl group introduces an additional site of reactivity that needs to be considered for selective reduction.

The catalytic reduction of nitrophenols, such as 4-nitrophenol and 2-nitrophenol, is commonly carried out in the presence of a reducing agent, with sodium borohydride (B1222165) (NaBH₄) being a frequent choice, and a metal-based catalyst. ijsr.net The reaction progress can be conveniently monitored using UV-Vis spectroscopy. mdpi.com A variety of nanostructured materials have been explored as efficient catalysts for this reaction. oiccpress.com

Catalysts for this transformation are often based on noble metals like gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), owing to their high catalytic activity. nih.gov However, due to the high cost of these metals, research has also focused on more abundant and cost-effective 3d transition metals such as copper (Cu), cobalt (Co), and nickel (Ni). nih.gov These metals are typically supported on various materials like zeolites, metal oxides, or polymers to enhance their stability and recyclability. mdpi.com

The general mechanism for the catalytic reduction of nitrophenols involves the adsorption of both the nitrophenol and the borohydride ions onto the surface of the catalyst. nih.gov The catalyst facilitates the transfer of hydride from the donor (NaBH₄) to the acceptor (the nitrophenol), leading to the reduction of the nitro group. mdpi.com The reaction kinetics are influenced by factors such as the type of catalyst, the size and morphology of the catalyst particles, and the reaction conditions. nih.gov

For this compound, a key challenge in its catalytic reduction would be to achieve chemoselectivity, specifically the reduction of the nitro group without affecting the ethynyl group. The choice of catalyst and reaction conditions would be critical in achieving this selectivity.

Below is a table summarizing various catalytic systems used for the reduction of nitrophenols, which could be analogous for this compound.

| Catalyst System | Support Material | Reducing Agent | Target Substrate(s) | Key Findings |

| Au, Ag, Cu Nanoparticles | Polydopamine-Magnetite | NaBH₄ | 2-Nitrophenol, 3-Nitrophenol, 4-Nitrophenol | Activity order: Au > Ag > Cu. Ag-based materials showed higher recyclability. nih.gov |

| Pt Nanoparticles | Co-Al LDH Nanosheets | NaBH₄ | 4-Nitrophenol | High catalytic activity and stability. mdpi.com |

| Fe³⁺ and Ag⁺ co-doped TiO₂ | - | NaBH₄ | 4-Nitrophenol | Excellent magnetism and catalytic ability. ijsr.net |

| Copper(II) Complexes | Schiff Base Ligands | NaBH₄ | 4-Nitrophenol | High conversion rates and good recyclability. mdpi.com |

| MnO₂ | Zeolite-13X | NaBH₄ | p-Nitrophenol | Eco-friendly catalyst with fast reduction rates. mdpi.com |

As a Ligand Component in Metal-Catalyzed Reactions

The phenolic hydroxyl group and the π-system of the ethynyl group in this compound present potential coordination sites for metal ions, suggesting its applicability as a ligand component in the design of novel metal complexes for catalysis. While direct studies on this compound as a ligand are limited, the coordination chemistry of related nitrophenol and substituted phenol (B47542) derivatives provides a strong basis for its potential in this area.

For instance, 2-Amino-4-nitrophenol has been utilized as a primary ligand in the synthesis of mixed ligand complexes with various transition metals. rjptonline.org These complexes have demonstrated potential biological activity. Similarly, Schiff bases derived from nitrophenols are widely used as versatile chelating agents that form stable complexes with a majority of transition metals. mdpi.com These complexes have found applications in catalysis, luminescence, and as antimicrobial agents. mdpi.com

The presence of the ethynyl group in this compound could offer unique opportunities for the construction of polynuclear or supramolecular catalytic systems through π-coordination or by serving as a rigid linker. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the π-donating/accepting capabilities of the ethynyl group, could be fine-tuned to modulate the catalytic activity of the metal center.

Metal complexes incorporating ligands with functionalities similar to this compound have been investigated for various catalytic transformations. For example, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be effective catalysts for the reduction of 4-nitrophenol. mdpi.com Furthermore, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, which contains a nitro-substituted aromatic ring, are recognized for their catalytic applications in organic transformations and polymerization reactions. nih.govnih.gov

The potential of this compound as a ligand component could be realized in reactions such as:

Cross-coupling reactions: Where the electronic and steric properties of the ligand can influence the efficiency and selectivity of C-C, C-N, and C-O bond formation.

Oxidation reactions: The redox properties of the metal center can be modulated by the ligand to control the oxidation of various substrates.

Polymerization reactions: The ligand architecture can influence the stereochemistry and properties of the resulting polymers.

Further research into the synthesis and characterization of metal complexes with this compound as a ligand is warranted to explore and unlock their potential in homogeneous and heterogeneous catalysis.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Spectrometric Detection

Chromatographic methods are powerful tools for separating components of a mixture and providing quantitative information. For nitrophenols, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common approaches.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of nitrophenol isomers. researchgate.net A reverse-phase C18 column is typically employed for separation. nih.gov The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution, allowing for gradient or isocratic elution to achieve optimal separation. researchgate.netnih.gov

Detection is commonly performed using a UV-Visible (UV-Vis) spectrophotometer or a photodiode array detector. researchgate.net Nitrophenols exhibit strong absorbance in the UV region, and the detection wavelength is chosen to maximize sensitivity. nih.gov For instance, in the analysis of 4-nitrophenol (B140041) and its metabolites, a detection wavelength of 290 nm has been found to be optimal for simultaneous detection. nih.gov For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS). This allows for the determination of the mass-to-charge ratio of the analyte, providing definitive identification and quantification, even in complex matrices. shimadzu.comnih.gov LC-MS/MS methods have been developed for various nitrophenols, often utilizing an atmospheric pressure chemical ionization (APCI) interface. shimadzu.com

Table 1: Representative HPLC Parameters for Nitrophenol Analysis

| Parameter | Typical Conditions for Nitrophenols |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Methanol-Citrate Buffer; nih.gov Acetonitrile-Water researchgate.net |

| Detection | UV-Vis (e.g., 290 nm); nih.gov Mass Spectrometry shimadzu.com |

| Flow Rate | 0.5 - 1.0 mL/min nih.govshimadzu.com |

| Linear Range | e.g., 10-1000 ng/mL for 2-NP and 4-NP tbzmed.ac.ir |

| Limit of Detection (LOD) | As low as 3 ng/mL for 2-NP and 4-NP tbzmed.ac.ir |

Gas Chromatography (GC) is another effective technique for separating volatile compounds. However, the direct analysis of nitrophenols by GC can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and interaction with the GC column. researchgate.net To overcome these issues, a derivatization step is often necessary to convert the polar hydroxyl group into a less polar, more volatile derivative.

Common derivatization reagents include silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the phenolic hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.net This process significantly improves the chromatographic behavior of the analyte. Following separation on a suitable capillary column, detection is typically performed using a mass spectrometer (GC-MS). The mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized analyte, allowing for confident identification and quantification. researchgate.netresearchgate.net

Table 2: Potential Volatile Derivatives for GC Analysis of 2-Ethynyl-4-nitrophenol

| Derivatization Reagent Class | Example Reagent | Resulting Derivative |

|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether |

| Acylating Agents | Acetic Anhydride | Acetate ester |

| Alkylating Agents | Methyl Iodide | Methyl ether |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of nitrophenols. scienceopen.com This technique relies on the principle that these compounds absorb light in the UV-visible range due to their conjugated π-electron systems. The absorption spectra of nitrophenols are highly dependent on the pH of the solution. researchgate.netrsc.org

In acidic or neutral solutions, the compound exists predominantly in its protonated, undissociated form (phenol). In basic solutions, the phenolic proton is removed, forming the phenolate (B1203915) anion. This deprotonation extends the conjugated system, resulting in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax). rsc.orgumcs.pl For example, p-nitrophenol in its acidic form has a λmax around 317-320 nm, while its basic (phenolate) form absorbs strongly at approximately 400-405 nm. researchgate.netumcs.plnih.gov By measuring the absorbance at the λmax of the phenolate form in a solution of known pH (sufficiently high to ensure complete deprotonation), the concentration of the nitrophenol can be determined using the Beer-Lambert law. This method has been established as a reliable reference for spectrophotometric standardization. nih.gov

Table 3: pH-Dependent Absorption Maxima (λmax) for p-Nitrophenol

| Form | pH Condition | Approximate λmax (nm) | Appearance |

|---|---|---|---|

| Protonated (Phenol) | Acidic/Neutral | ~320 researchgate.netumcs.pl | Colorless umcs.pl |

| Deprotonated (Phenolate) | Basic | ~400 researchgate.netumcs.pl | Yellow umcs.pl |

Development of Advanced Sensor Platforms

Recent research has focused on developing rapid, sensitive, and selective sensor platforms for the detection of nitrophenols, driven by the need for in-field and real-time monitoring.

Electrochemical sensors offer several advantages, including high sensitivity, rapid response, and the potential for miniaturization. scispace.com The detection of nitrophenols using this method is typically based on the electrochemical reduction of the nitro group on the surface of a modified electrode. scispace.com

A variety of materials have been used to modify working electrodes (such as glassy carbon electrodes) to enhance their catalytic activity towards nitrophenol reduction and improve sensitivity and selectivity. These materials include nanoporous gold, metal oxide nanoparticles (e.g., ZnO/RuO2), and various nanocomposites. scispace.comresearchgate.netrsc.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to measure the current response, which is proportional to the concentration of the nitrophenol. rsc.orgnih.gov These sensors have demonstrated low detection limits and good performance in analyzing environmental water samples. rsc.org

Table 4: Performance Characteristics of Selected Electrochemical Sensors for Nitrophenol Detection

| Electrode Modification | Analyte | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Nanoporous Gold (NPG) | p-Nitrophenol | Not specified | 0.25 - 10 mg/dm³ | researchgate.net |

| ZnO/RuO2 Nanoparticles | 2-Nitrophenol | 52.20 pM | Not specified | rsc.org |

| Pt NPs/PPy-CB/ZnO NCs | 4-Nitrophenol | 1.25 µM | 1.5 - 40.5 µM | nih.gov |

| AcSCD-AuNPs-MC | p-Nitrophenol | 3.63 µg/mL | 0.1–10 µM & 10–350 µM | rsc.org |

Fluorescence-based sensing is another highly sensitive detection method. Many of these sensors operate on a "turn-off" mechanism, where the fluorescence of a probe molecule is quenched in the presence of the nitrophenol analyte. nih.govmdpi.com Nitrophenols, being electron-deficient aromatic compounds, can act as effective quenchers for various fluorophores through processes like photoinduced electron transfer.

A variety of fluorescent materials have been developed as probes, including molecular clips, coumarin (B35378) derivatives, and bovine serum albumin-stabilized gold nanoclusters (BSA-AuNCs). nih.govnih.govresearchgate.net The decrease in fluorescence intensity is measured and correlated to the concentration of the nitrophenol. nih.gov These methods are attractive due to their high sensitivity and selectivity, with some systems capable of detecting nitrophenolic explosives at very low concentrations. researchgate.netmdpi.com

Table 5: Examples of Fluorescence-Based Sensing Systems for Nitrophenols

| Fluorescent Probe | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Fluorescent Molecular Clip | 4-Nitrophenol | H-bonding and π-π stacking interactions | nih.gov |

| Coumarin Derivative | p-Nitrophenol | Fluorescence Quenching | nih.gov |

| Sodium Fluorescein (in MeCN) | 4-Nitrophenol | Static and Dynamic Quenching | mdpi.com |

| BSA-Au Nanoclusters | 4-Nitrophenol | Electron Transfer and Fluorescence Quenching | researchgate.net |

| Tetraphenylethene (TPE) Derivative | TNP and DNP | Fluorescence Quenching | mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 2-Ethynyl-4-nitrophenol, and how do functional groups influence reaction design?

Methodological Answer:

- The synthesis of this compound requires careful selection of precursors (e.g., 4-nitrophenol derivatives) and reaction conditions. Ethynylation can be achieved via Sonogashira coupling or nucleophilic substitution, leveraging the reactivity of the ethynyl group. The nitro group’s electron-withdrawing nature necessitates inert atmospheres (e.g., argon) and catalysts like Pd/Cu to prevent side reactions. Databases like SciFinder and Reaxys should be used to identify analogous pathways for nitrophenyl derivatives .

- Example: Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to balance reaction rates and stability of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify ethynyl proton (~2.5 ppm) and aromatic nitro group shifts.

- IR : Confirm nitro (1520–1350 cm) and ethynyl (≈3300 cm) stretches.

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions, critical for confirming regioselectivity in derivatives .

- Always cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitrophenols can release toxic vapors.

- Exposure Monitoring : Conduct routine air sampling (OSHA 1910.1020 compliance) and maintain Material Safety Data Sheets (MSDS) for emergency reference .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Use density functional theory (DFT) to model electron distribution, focusing on the nitro group’s electron-withdrawing effects and the ethynyl group’s π-orbital interactions. Databases like PISTACHIO and REAXYS provide kinetic parameters for nitroarene reactions.

- Example: Simulate transition states in Sonogashira coupling to identify steric/electronic barriers .

Q. What experimental designs are recommended for evaluating the toxicity of this compound?

Methodological Answer:

- In vitro models : Use liver microsomes (e.g., rat S9 fractions) to assess metabolic pathways and reactive metabolite formation.

- Dose-response studies : Follow OECD guidelines for acute toxicity (e.g., LD determination) and prioritize endpoints like oxidative stress markers (e.g., glutathione depletion). Reference Table C-12 (ATSDR, 2023) for study design features .

Q. How should researchers resolve contradictions in kinetic data for nitro-group reduction in this compound?

Methodological Answer:

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, reductant concentration).

- Control Experiments : Compare reduction rates with structurally similar compounds (e.g., 4-nitrophenol) to identify substituent-specific effects. Use error analysis (relative standard deviation <5%) to validate reproducibility .

Q. What chromatographic methods optimize quantification of this compound in complex mixtures?

Methodological Answer:

- HPLC : Use C18 columns with mobile phases (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Adjust gradient elution to separate isomers (e.g., 3-nitrophenol derivatives).

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor fragmentation patterns (m/z 153 for nitro group cleavage) .

Q. How do substituent positions (e.g., ethynyl vs. methyl) alter the electronic properties of nitrophenol derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.